molecular formula C12H14F2O2 B12081615 tert-Butyl 4-(difluoromethyl)benzoate

tert-Butyl 4-(difluoromethyl)benzoate

Cat. No.: B12081615
M. Wt: 228.23 g/mol
InChI Key: IEOVMWQTOBXOIJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group and a difluoromethyl substituent at the para position of the benzene ring. Fluorinated benzoates are widely used as intermediates in pharmaceutical and agrochemical synthesis due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding interactions .

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

tert-butyl 4-(difluoromethyl)benzoate

InChI

InChI=1S/C12H14F2O2/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3

InChI Key

IEOVMWQTOBXOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(difluoromethyl)benzoate typically involves the esterification of 4-(difluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products may include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

tert-Butyl 4-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-(difluoromethyl)benzoate with key analogs, highlighting structural differences, physicochemical properties, and functional implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 4-(CF₂H), tert-butyl ester C₁₂H₁₄F₂O₂* ~228.24* Hypothesized balance of electron withdrawal (CF₂H) and steric protection; drug intermediate.
tert-Butyl 4-bromo-2-fluorobenzoate 4-Br, 2-F, tert-butyl ester C₁₁H₁₂BrFO₂ 289.57 Bromine enhances leaving-group capacity; used in cross-coupling reactions.
tert-Butyl 4-chloro-2-fluorobenzoate 4-Cl, 2-F, tert-butyl ester C₁₁H₁₂ClFO₂ 245.66 Chloro substituent offers moderate reactivity in nucleophilic substitutions.
Ethyl 5-bromo-2-fluorobenzoate 5-Br, 2-F, ethyl ester C₉H₇BrFO₂ 261.06 Smaller ester group (ethyl) reduces steric hindrance; lower thermal stability.
tert-Butyl 4-amino-2-(trifluoromethyl)benzoate 4-NH₂, 2-CF₃, tert-butyl ester C₁₂H₁₄F₃NO₂ 261.24 Amino group enables hydrogen bonding; CF₃ provides strong electron withdrawal.

Detailed Analysis of Substituent Effects

Fluorine and Halogen Substituents

  • Bromo/Chloro : Bromine (in tert-Butyl 4-bromo-2-fluorobenzoate) exhibits superior leaving-group ability compared to chlorine, facilitating Suzuki-Miyaura couplings . Chloro derivatives (e.g., CAS 941294-14-0) are cost-effective but require harsher reaction conditions .

Ester Group Variations

  • tert-Butyl vs. Ethyl Esters : The tert-butyl group in this compound provides steric protection, reducing hydrolysis rates compared to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate) . This enhances shelf life and compatibility with acidic/basic conditions.

Functional Group Synergy

  • This combination is advantageous in kinase inhibitor design .

Biological Activity

Tert-butyl 4-(difluoromethyl)benzoate is an organic compound with the molecular formula C₁₂H₁₃F₂O₂, characterized by a tert-butyl ester group attached to a benzoate moiety that includes a difluoromethyl substituent at the para position. While its biological activity has not been extensively studied, compounds with similar structures often exhibit significant pharmacological properties. This article aims to explore the potential biological activities of this compound, drawing on available research and comparative analyses.

Structural Characteristics

The unique structural features of this compound contribute to its potential biological activity:

  • Tert-Butyl Group : Provides steric hindrance, which can influence the compound's interaction with biological targets.
  • Difluoromethyl Substituent : Enhances metabolic stability and bioavailability due to the electron-withdrawing nature of fluorine atoms, potentially leading to improved interactions with enzymes and receptors.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Tert-Butyl 4-fluorobenzoateContains a fluorine atom instead of difluoromethylLess sterically hindered compared to difluoromethyl variant
Tert-Butyl 4-(trifluoromethyl)benzoateContains a trifluoromethyl groupExhibits enhanced electronic properties due to three fluorines
Tert-Butyl benzoateLacks fluorinated groupsSimpler structure, less reactive
4-Difluoromethylbenzoic acidContains a carboxylic acid instead of an esterMore polar and water-soluble compared to the ester

Pharmacological Implications

The difluoromethyl group in this compound may enhance its pharmacokinetic properties. Compounds with such substituents often exhibit improved solubility and metabolic stability, making them suitable candidates for drug development. The structural characteristics may allow for interactions with biological macromolecules, potentially leading to therapeutic applications.

Case Studies and Research Findings

  • Antibacterial Activity : Research on benzothiazole derivatives indicated that compounds with similar structural features exhibited strong antibacterial activity against multidrug-resistant strains . This suggests that this compound could be explored for similar applications.
  • Antifungal Activity : A related study on novel benzoates demonstrated moderate antifungal activity against several phytopathogenic fungi . The findings underscore the importance of structural modifications in enhancing biological activity.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzene ring can significantly influence biological activity. For example, electron-donating groups at the para position were correlated with increased activity against various pathogens .

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